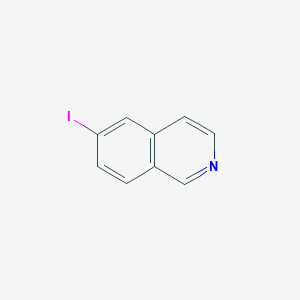

6-Iodoisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUNAKZXZRFMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506651 | |

| Record name | 6-Iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75476-84-5 | |

| Record name | 6-Iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75476-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Iodoisoquinoline and Its Derivatives

Direct Functionalization Approaches for 6-Iodoisoquinoline Synthesis

Direct functionalization aims to introduce an iodine atom onto the isoquinoline (B145761) ring system. However, the regioselectivity of electrophilic substitution on isoquinoline does not typically favor the C6 position, presenting a significant synthetic challenge.

Direct C-H iodination of the parent isoquinoline heterocycle is complicated by the inherent reactivity of the ring system. Electrophilic iodination reagents, such as N-Iodosuccinimide (NIS), tend to react at other positions. Studies have shown that the direct iodination of isoquinoline with NIS in trifluoromethanesulfonic acid (TfOH) results in the formation of 5-iodoisoquinoline. researchgate.netresearchgate.net Other radical-based protocols have been reported to yield 4-iodoisoquinoline. rsc.orgrsc.org

Achieving regioselectivity for the C6 position via direct iodination is not a commonly reported or straightforward transformation on the unsubstituted isoquinoline core. The electronic properties of the isoquinoline ring direct incoming electrophiles primarily to the C5 and C8 positions, and to a lesser extent, the C4 position. Consequently, there are no standard protocols for the selective direct C-H iodination of isoquinoline to produce the 6-iodo derivative in high yield.

Palladium-catalyzed C-H activation is a powerful tool for functionalizing aromatic and heteroaromatic rings, typically forming new carbon-carbon or carbon-nitrogen bonds. rsc.org However, the use of palladium catalysis to directly install an iodine atom at the C6 position of isoquinoline (a C-H/C-I coupling) is not a well-established method. While Pd(II)-catalyzed C-H iodination has been developed for certain substrates with specific directing groups, such as benzamides, this methodology has not been broadly applied to the isoquinoline system for C6 functionalization. nih.gov Most literature on the palladium-catalyzed functionalization of isoquinolines focuses on arylation, alkenylation, or annulation reactions at positions other than C6. mdpi.comacs.org Therefore, this route is not considered a standard or practical approach for the synthesis of this compound.

Copper-catalyzed reactions have emerged as a versatile method for constructing heterocyclic rings. mdpi.com In the context of this compound synthesis, this strategy would involve the cyclization of precursors where an iodo-substituted component is used to build the final isoquinoline skeleton. For instance, a copper-catalyzed annulation between an o-alkynylbenzonitrile and an iodo-substituted reaction partner could theoretically produce an isoquinoline ring. While specific examples detailing the synthesis of this compound via this copper-catalyzed cyclization route are not prominent in the literature, the general methodology is plausible. The success of such a strategy would depend on the stability of the iodo-substituted precursor under the reaction conditions.

A highly practical and common direct approach to this compound is through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. This method involves the conversion of the more readily available 6-bromoisoquinoline (B29742) into the desired iodo derivative. Copper(I) iodide is a frequently used catalyst for this transformation, facilitating the exchange of bromide for iodide. acs.orgcolab.ws The reaction is typically performed by heating 6-bromoisoquinoline with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a copper(I) catalyst.

| Entry | Precursor | Reagents and Conditions | Product | Yield |

| 1 | 6-Bromoisoquinoline | NaI, CuI, N,N-Dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA), Heat | This compound | Good |

This table represents a generalized procedure based on established copper-catalyzed aromatic Finkelstein reactions. acs.orgcolab.ws

Indirect Synthetic Routes to this compound Scaffolds

Indirect routes are often more reliable for achieving specific regiochemistry. These methods involve the construction of the isoquinoline ring from acyclic precursors that already contain an iodine atom at the required position.

Classical named reactions provide robust pathways to the isoquinoline core and can be readily adapted for the synthesis of this compound by using appropriately substituted starting materials.

Bischler-Napieralski Reaction The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. wikipedia.orgnrochemistry.com It involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated (aromatized) to the isoquinoline. To synthesize this compound, the reaction sequence starts with a β-(3-iodophenyl)ethylamine derivative. rsc.org

The general sequence is as follows:

Acylation: β-(3-iodophenyl)ethylamine is acylated (e.g., with an acyl chloride or anhydride) to form the corresponding N-acyl-β-(3-iodophenyl)ethylamine.

Cyclization: The amide is treated with a dehydrating agent and acid catalyst (e.g., POCl₃, P₂O₅) to induce cyclization, forming 1-substituted-6-iodo-3,4-dihydroisoquinoline. wikipedia.org

Aromatization: The resulting dihydroisoquinoline is dehydrogenated, typically using a catalyst like palladium on carbon (Pd/C) at high temperatures, to yield the final this compound product.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | β-(3-iodophenyl)ethylamine | RCOCl, Base | N-Acyl-β-(3-iodophenyl)ethylamine |

| 2 | N-Acyl-β-(3-iodophenyl)ethylamine | POCl₃ or P₂O₅, Heat | 1-Substituted-6-iodo-3,4-dihydroisoquinoline |

| 3 | 1-Substituted-6-iodo-3,4-dihydroisoquinoline | Pd/C, Heat | 1-Substituted-6-iodoisoquinoline |

Pomeranz-Fritsch Reaction Another classical method, the Pomeranz-Fritsch reaction, constructs the isoquinoline ring from a benzaldehyde (B42025) and an aminoacetal. quimicaorganica.orgorganicreactions.org To produce this compound, 3-iodobenzaldehyde (B1295965) is used as the starting aromatic component. The aldehyde is first condensed with aminoacetaldehyde diethyl acetal (B89532) to form a Schiff base (a benzalaminoacetal). Subsequent treatment with strong acid (e.g., sulfuric acid) catalyzes the cyclization and dehydration to afford this compound. nih.govacs.org

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Iodobenzaldehyde, Aminoacetaldehyde diethyl acetal | Condensation | N-(3-Iodobenzylidene)aminoacetaldehyde diethyl acetal |

| 2 | N-(3-Iodobenzylidene)aminoacetaldehyde diethyl acetal | H₂SO₄, Heat | This compound |

Ring-Closing Metathesis (RCM) Modern synthetic methods like ring-closing metathesis (RCM) can also be employed. researchgate.net This approach would involve the synthesis of an acyclic diene precursor containing a 3-iodophenyl moiety. Treatment with a ruthenium catalyst (e.g., Grubbs catalyst) would initiate the RCM cascade to form a cyclic olefin, specifically a tetrahydoisoquinoline derivative. Subsequent oxidation would lead to the aromatic this compound. This route offers high modularity, allowing for the introduction of various substituents. tubitak.gov.trcam.ac.uk

Ring-Closing Reactions with Pre-functionalized Components

Pomeranz-Fritsch Reaction and its Modifications for 6-Iodo-Substituted Systems

The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinolines, involving the acid-mediated cyclization of a benzalaminoacetal. quimicaorganica.orgwikipedia.org The general scheme involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes ring closure in the presence of an acid. wikipedia.org

For the synthesis of 6-iodo-substituted systems, a 4-iodobenzaldehyde (B108471) would be the logical starting material. The reaction proceeds via an electrophilic attack on the benzene (B151609) ring. rsc.org Modifications to the classical conditions, such as using different acid catalysts like polyphosphoric acid (PPA) or trifluoroacetic anhydride (B1165640), have been developed to improve yields and accommodate a wider range of substrates. wikipedia.orgthieme-connect.de For instance, the Fischer modification employs fuming sulfuric acid to enhance the reaction's efficiency. acs.orgnih.gov A notable modification involves the use of ethyl chloroformate and trimethyl phosphite, followed by titanium(IV) chloride, to facilitate the cyclization of the imine intermediate. thieme-connect.de

A modern variation of this reaction, known as the Ugi/Pomeranz–Fritsch sequence, combines a Ugi multicomponent reaction with the Pomeranz–Fritsch cyclization to produce diverse isoquinoline scaffolds. acs.orgnih.gov This approach has been shown to be effective with various building blocks, including those that would lead to substituted isoquinolines. nih.gov

Table 1: Examples of Pomeranz-Fritsch Reaction Modifications

| Modification | Key Reagents | Notes |

| Fischer Modification | Fuming sulfuric acid | Improves reaction yield. acs.orgnih.gov |

| Polyphosphoric Acid (PPA) | PPA | Used as an alternative acid catalyst. thieme-connect.de |

| Ethyl Chloroformate/Phosphite | Ethyl chloroformate, trimethyl phosphite, TiCl4 | Converts imine intermediates to isoquinolines. thieme-connect.de |

| Ugi/Pomeranz–Fritsch | Ugi reaction components, acid | Creates diverse isoquinoline scaffolds in a multicomponent fashion. acs.orgnih.gov |

Bischler-Napieralski Reaction and its Variants for Iodoisoquinoline Precursors

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-phenylethylamides. wikipedia.orgnrochemistry.com These dihydroisoquinolines can then be oxidized to the corresponding isoquinolines. wikipedia.org The reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. wikipedia.orgnrochemistry.com

To synthesize a precursor for this compound, a β-(4-iodophenyl)ethylamine derivative would be acylated and then subjected to the Bischler-Napieralski cyclization. The presence of an electron-donating group on the aromatic ring generally facilitates the reaction. rsc.orgnrochemistry.com

Several modifications have been developed to improve the reaction's mildness and efficiency. For example, using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine (B119429) allows for the reaction to proceed at lower temperatures. nih.gov This method has been successful with halogenated phenethylamides. nih.gov Another mild variation employs triphenyl phosphite-bromine for the cyclization. organic-chemistry.org

Table 2: Comparison of Bischler-Napieralski Reaction Conditions

| Reagent System | Temperature | Key Advantages |

| POCl₃ or P₂O₅ | Reflux | Classical and widely used. wikipedia.orgnrochemistry.com |

| Tf₂O, 2-chloropyridine | Low temperature to room temperature | Milder conditions, suitable for sensitive substrates. nih.gov |

| Triphenyl phosphite-bromine | Not specified | Mild alternative for cyclization. organic-chemistry.org |

Pictet-Spengler Reaction in the Context of this compound Synthesis

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.org This method is considered a special case of the Mannich reaction. wikipedia.org The resulting tetrahydroisoquinoline can then be oxidized to an isoquinoline.

For the synthesis of a this compound derivative, a β-(4-iodophenyl)ethylamine would be reacted with an aldehyde. The reaction is typically catalyzed by an acid, such as hydrochloric acid or trifluoroacetic acid, and may require heating. wikipedia.org The use of aprotic media has been shown to sometimes provide superior yields, and in some cases, the reaction can proceed without an acid catalyst. wikipedia.org

The Pictet-Spengler reaction is a key step in the synthesis of many natural products and has been adapted for solid-phase combinatorial chemistry. wikipedia.org Variations of the reaction, such as the Pictet-Gams reaction, which uses a β-hydroxy-β-phenethylamide to directly yield an isoquinoline, are also known. wikipedia.orgwikidoc.org

A notable application involves the synthesis of the tetrahydroisoquinoline core of aporphine (B1220529) alkaloids, where a Pictet-Spengler cyclization is a crucial step. nih.gov

Intramolecular Aza-Wittig Reactions for Isoquinoline Formation with C6-Iodine

The intramolecular aza-Wittig reaction provides a powerful and mild method for the synthesis of isoquinolines. rsc.orgpsu.edu This reaction involves the cyclization of an iminophosphorane, which is typically generated in situ from an azide. rsc.orgpsu.edu This method is particularly advantageous as it proceeds under neutral conditions, avoiding the harsh acidic environments of classical methods like the Pomeranz-Fritsch or Bischler-Napieralski reactions. rsc.org

To synthesize a this compound using this approach, a starting material such as an azidocinnamate containing an ortho-carbonyl substituent and an iodine atom at the appropriate position on the benzene ring would be required. The reaction with a phosphine (B1218219), such as triethyl phosphite, would lead to the formation of the isoquinoline ring. rsc.orgpsu.edu This method has been shown to be versatile, even allowing for the participation of less reactive ester and carboxylic acid carbonyl groups in the cyclization. rsc.org

The aza-Wittig reaction has been utilized in the synthesis of various heterocyclic compounds, including natural products. thieme-connect.com Catalytic versions of the aza-Wittig reaction have also been developed, further enhancing its utility. nih.gov

Catalyst-Free Syntheses of Isoquinoline Derivatives Relevant to C6-Iodination

Recent advancements in organic synthesis have led to the development of catalyst-free methods for constructing isoquinoline derivatives. These methods are often more environmentally friendly and can offer high atom economy. mdpi.comrsc.org

One such approach involves the reaction of 2-ethynylbenzaldehydes with o-phenylenediamines in a renewable solvent like ethanol (B145695) at room temperature. rsc.org This method provides access to diversely substituted isoquinoline-fused benzimidazoles. rsc.org While not directly producing a simple this compound, the principles could be adapted. For instance, starting with a suitably substituted 2-ethynylbenzaldehyde (B1209956) containing an iodine atom could potentially lead to the desired product.

Another catalyst- and additive-free method involves the cascade reaction of isoquinoline N-oxides with alkynones to form benzoazepino[2,1-a]isoquinoline derivatives. acs.org While this produces a more complex fused system, it highlights the potential for developing catalyst-free routes to isoquinoline-containing structures.

Transformations of Existing Isoquinoline Derivatives to Install C6-Iodine

Halogen Exchange Reactions for Cthis compound

Halogen exchange reactions provide a direct route to this compound from other 6-haloisoquinolines, most commonly 6-bromoisoquinoline. This type of reaction, often referred to as the Finkelstein reaction, involves the nucleophilic substitution of a halogen atom. manac-inc.co.jp

The synthesis of this compound from 6-bromoisoquinoline can be achieved by heating the bromo derivative with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent. manac-inc.co.jp The use of a copper(I) iodide catalyst in a high-boiling solvent like hexamethylphosphoric triamide (HMPA) has been reported for the conversion of aromatic bromides to iodides. colab.ws

An acid-mediated halogen exchange has also been shown to be an effective method for the iodination of heterocyclic arenes. researchgate.net This procedure avoids the use of transition metals and can be highly regioselective. researchgate.net For example, treating a chloro-substituted isoquinoline with sodium iodide in an acidic medium can lead to the corresponding iodo-substituted isoquinoline. researchgate.net

Table 3: Reagents for Halogen Exchange Reactions

| Starting Material | Reagents | Notes |

| 6-Bromoisoquinoline | NaI or KI in a polar solvent | Classic Finkelstein reaction conditions. manac-inc.co.jp |

| 6-Bromoisoquinoline | CuI, NaI in HMPA | Catalytic method for aromatic bromides. colab.ws |

| 6-Chloroisoquinoline | NaI in acidic medium | Acid-mediated, transition-metal-free method. researchgate.net |

Advanced Synthetic Strategies for this compound

While the Sandmeyer reaction is a classic approach, contemporary organic synthesis has introduced more sophisticated and often milder methods for the preparation of halogenated heterocycles like this compound.

Photoredox Catalysis in this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. researchgate.netmdpi.com This strategy can be applied to the synthesis and functionalization of isoquinoline frameworks. Although direct photoredox-catalyzed C-H iodination of isoquinoline to selectively produce the 6-iodo isomer is a specific challenge, the principles of photoredox catalysis allow for such transformations. For instance, photoredox nickel dual catalysis has been used for the cross-coupling of heteroaryl bromides, including isoquinoline derivatives, with oxalates to form esters. chinesechemsoc.org

In a hypothetical synthesis of this compound, a photoredox catalyst, upon excitation by visible light, could engage in a single-electron transfer (SET) process. beilstein-journals.org For example, an excited photocatalyst could oxidize an iodide source to generate an iodine radical. This highly reactive radical could then engage in a C-H functionalization event on the isoquinoline ring. Alternatively, the photocatalyst could reduce a suitable isoquinoline precursor to a radical anion, which could then react with an electrophilic iodine source. The regioselectivity of such a C-H iodination would be a critical aspect to control.

Transition Metal-Catalyzed Cross-Coupling Reactions for C6-Iodine Installation

Transition metal-catalyzed cross-coupling reactions, particularly those involving C-H activation, represent a highly efficient and atom-economical strategy for forming carbon-halogen bonds. acs.org Various transition metals, including rhodium, palladium, and nickel, have been employed to functionalize the isoquinoline scaffold. researchgate.netrsc.org

The direct C-H iodination at the C6 position of an isoquinoline ring can be achieved using a suitable directing group to guide the metal catalyst to the desired site. This strategy overcomes the challenge of controlling regioselectivity in electrophilic aromatic substitution. While many examples focus on C-C or C-N bond formation, the installation of iodine is also feasible. researchgate.net For example, rhodium-catalyzed oxidative coupling reactions between aryl aldimines and alkynes have been shown to be a general method for producing substituted isoquinolines. researchgate.net A related strategy could involve the C-H iodination of a pre-formed isoquinoline.

More broadly, iodine can be used as a catalyst in certain cross-coupling reactions, highlighting its unique reactivity in concert with transition metals for the synthesis of complex frameworks. nih.gov Nickel-catalyzed cross-coupling reactions are effective for forming C-C bonds with N-acyliminium ions derived from isoquinolines, demonstrating the tolerance of the isoquinoline core to transition metal catalysis. rsc.org

Cascade Reactions for the Assembly of this compound Frameworks

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. researchgate.net This approach is attractive for rapidly building molecular complexity. mdpi.com The this compound framework or its derivatives can be assembled using such strategies.

A notable example involves palladium-promoted cascade reactions of isonitriles and 6-iodo-N-propargylpyridones, which lead to the formation of complex polycyclic systems like 11H-indolizino[1,2-b]quinolin-9-ones. acs.org In this case, the 6-iodo substituent is pre-installed on a precursor, and it remains intact throughout the cascade sequence that builds the fused isoquinoline-like system. acs.org This demonstrates the utility of iodinated building blocks in the construction of diverse heterocyclic frameworks. nih.gov These complex reactions often involve a series of steps such as radical addition, cyclization, and subsequent rearomatization. acs.org

Table 2: Example of a Cascade Reaction Involving a 6-Iodo Precursor

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Ref. |

|---|

Benzyne (B1209423) Reactions in the Synthesis of Iodinated Isoquinoline Systems

Benzyne chemistry offers a powerful method for constructing aromatic rings through cycloaddition reactions. researchgate.net The reaction of in-situ generated benzynes with suitable dienes or other reaction partners can be used to assemble the isoquinoline core. nih.gov

One strategy involves the [4+2] cycloaddition of a benzyne with a 2-azadiene. researchgate.net If the benzyne precursor is appropriately substituted with an iodine atom, this iodine can be incorporated into the final isoquinoline product. For example, generating a benzyne from an iodinated precursor like an iodoaryl triflate allows the iodine to be carried through the cycloaddition. Alternatively, an iodine-mediated electrophilic cyclization of 2-alkynyl benzyl (B1604629) azides provides a route to polysubstituted isoquinolines, where iodine is a key reagent in the ring-forming step. researchgate.net These methods provide a flexible entry into functionalized isoquinoline systems, including those bearing an iodine substituent. nih.gov

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral isoquinoline derivatives is of significant interest due to their prevalence in natural products and pharmaceuticals. rsc.orgrsc.org Stereoselective methods aim to control the three-dimensional arrangement of atoms, often creating specific enantiomers or diastereomers. These methods can be applied to the synthesis of derivatives of this compound.

One established approach utilizes Reissert compounds. Chiral acid chlorides can be reacted with isoquinoline to form diastereomeric Reissert compounds. nih.gov While the initial diastereoselectivity can be modest, the diastereomers can sometimes be separated. nih.gov Subsequent reactions of the anion of a specific diastereomer with an electrophile can lead to the formation of a new stereocenter. nih.govresearchgate.net This methodology could be applied to this compound to generate chiral 1-substituted derivatives.

Another strategy involves the use of chiral pool-derived starting materials. For instance, a nitrone derived from L-phenylalanine has been used for the stereoselective synthesis of 1,3-disubstituted tetrahydroisoquinolines. rsc.org Additions of Grignard reagents to this chiral nitrone proceeded with good stereoselectivity to yield trans-1,3-disubstituted products. rsc.org Applying such a strategy to a system containing a 6-iodo substituent would provide a direct route to optically active this compound derivatives. The Pomeranz–Fritsch–Bobbitt synthesis is another key method that can be adapted for stereoselective outcomes, often using chiral auxiliaries to direct the formation of the tetrahydroisoquinoline ring system. mdpi.com

Flow Chemistry Approaches for Efficient this compound Production

The application of continuous flow chemistry to the synthesis of heterocyclic compounds has marked a significant advancement in process efficiency, safety, and scalability. While dedicated reports on the continuous flow production of this compound are not prevalent in the literature, the principles of flow chemistry can be applied to its synthesis by adapting established batch methodologies. The primary strategies involve either the post-cyclization iodination of an isoquinoline core or the construction of the isoquinoline ring from an iodine-substituted precursor. Both approaches stand to benefit considerably from the adoption of flow technology.

Flow chemistry utilizes microreactors or tubular reactors, which offer superior heat and mass transfer compared to traditional batch reactors. wikipedia.org This enhanced control over reaction parameters is particularly advantageous for managing highly exothermic reactions or handling unstable intermediates, which are common in isoquinoline synthesis and halogenation processes. rsc.orgrsc.org

Pathway 1: Continuous Flow Iodination of Isoquinoline

A feasible and direct approach to this compound in a flow setup involves the electrophilic iodination of the pre-formed isoquinoline scaffold. In batch processes, direct iodination of aromatic systems can be sluggish and require harsh reagents. Flow chemistry provides a robust solution for performing such halogenations with greater control and safety. rsc.org

A typical flow setup would involve pumping a stream of isoquinoline dissolved in a suitable solvent to a T-mixer, where it converges with a stream of an iodinating agent. Common iodinating reagents amenable to flow processes include molecular iodine (I₂) or the more reactive iodine monochloride (ICl). rsc.org The reaction mixture then proceeds through a heated or cooled reactor coil for a specific residence time, allowing the reaction to reach completion before quenching.

The benefits of this approach include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous iodinating agents and managing potentially exothermic reactions. rsc.org

Precise Control: Temperature, pressure, and residence time can be precisely controlled, allowing for optimization of regioselectivity and minimization of by-product formation.

Rapid Optimization: The conditions for achieving selective iodination at the C-6 position can be screened and optimized rapidly by adjusting flow rates and temperatures.

Research on the flow iodination of other aromatic heterocycles, such as indoles, has demonstrated the effectiveness of this methodology. For instance, 3-iodoindoles have been synthesized in excellent yields with residence times as short as one minute. rsc.org These findings suggest that a similar process for isoquinoline would be highly efficient.

Table 1: Illustrative Conditions for Continuous Flow Iodination of Aromatic Compounds This table is based on data for analogous iodination reactions and demonstrates the potential parameters for this compound synthesis.

| Substrate (Analog) | Iodinating Agent | Base/Solvent | Residence Time | Temperature | Yield | Reference |

| Indole | I₂ | Et₃N / DMF | 1 min | Room Temp. | 91% | rsc.org |

| 2-Methylindole | I₂ | Et₃N / DMF | 1 min | Room Temp. | 92% | rsc.org |

| Anisole | Electrochemically Generated I⁺ | MeCN | ~12 sec | 0 °C | 95% (Selectivity) | rsc.org |

Pathway 2: Ring-Forming Cyclizations in Continuous Flow

An alternative strategy is to construct the isoquinoline ring from a starting material that already contains the iodine atom. Classic isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions can be adapted to continuous flow. rsc.orgorganic-chemistry.orgchemistry-reaction.com This approach would involve using an iodine-substituted phenethylamine (B48288) or benzaldehyde derivative as a precursor.

For example, a flow-based Bischler-Napieralski reaction could be envisioned starting from N-acetyl-2-(4-iodophenyl)ethylamine. This precursor would be mixed with a dehydrating agent like phosphorus oxychloride (POCl₃) in a flow stream and passed through a heated reactor. wikipedia.org The highly exothermic nature of this cyclization is managed effectively by the superior heat exchange capacity of the flow reactor, preventing thermal runaway and improving product purity. nrochemistry.com The resulting 3,4-dihydro-6-iodoisoquinoline can then be dehydrogenated in a subsequent flow step, potentially using a packed-bed reactor with a catalyst like palladium on carbon, to yield this compound.

A recent study on the fully continuous flow synthesis of tetrahydroprotoberberine alkaloids, which share the isoquinoline core, highlighted the dramatic efficiency of this approach. The reaction time was reduced from over 100 hours in batch to just 32.5 minutes in flow, without the need for intermediate purification. rsc.org

Table 2: Comparison of Batch vs. Flow Synthesis for Isoquinoline-Related Alkaloids This table showcases the efficiency gains observed in analogous systems, which could be expected for this compound production.

| Parameter | Traditional Batch Process | Continuous Flow Process | Reference |

| Reaction Time | >100 hours | 32.5 minutes | rsc.org |

| Intermediate Purification | Required | Not Required (Telescoped) | rsc.org |

| Process Type | Discontinuous | Fully Continuous | rsc.org |

| Environmental Impact | Higher solvent usage and waste | Reduced solvent usage and waste | rsc.org |

Reactivity and Reaction Mechanisms of 6 Iodoisoquinoline

Electrophilic Aromatic Substitution Reactions on 6-Iodoisoquinoline

Electrophilic aromatic substitution (SEAr) on the isoquinoline (B145761) scaffold is fundamentally governed by the electron-withdrawing nature of the nitrogen atom. This deactivates the pyridine (B92270) ring to electrophilic attack, directing substitution onto the carbocyclic (benzene) ring. imperial.ac.ukksu.edu.sa

In isoquinoline, electrophilic attack occurs preferentially at the C5 and C8 positions. imperial.ac.ukshahucollegelatur.org.in This regioselectivity is attributed to the superior stability of the resulting cationic intermediate (Wheland intermediate or σ-complex), which can delocalize the positive charge across the benzene (B151609) ring without disrupting the aromaticity of the pyridinium (B92312) ring. Attack at C6 or C7 would lead to less stable intermediates.

The iodine substituent at the C6 position influences this reactivity. Halogens are deactivating yet ortho-, para-directing groups due to a combination of their inductive and resonance effects. libretexts.org For this compound, the iodine atom would direct incoming electrophiles to the C5 (ortho) and C7 (para) positions.

Attack at C5: Favored by both the inherent reactivity of the isoquinoline nucleus and the ortho-directing effect of the iodine atom.

Attack at C8: Favored by the isoquinoline nucleus but electronically unaffected by the iodine at C6.

Attack at C7: Disfavored by the isoquinoline nucleus's natural preference but activated by the para-directing effect of the iodine.

Therefore, electrophilic substitution on this compound is expected to predominantly yield the 5-substituted product, with the potential formation of minor isomers depending on the specific reaction conditions and the nature of the electrophile.

While specific studies on this compound are not extensively detailed in the literature, the outcomes can be predicted from studies on isoquinoline itself.

Nitration : The nitration of isoquinoline with a mixture of nitric and sulfuric acid typically yields a majority of 5-nitroisoquinoline (B18046) and a smaller amount of 8-nitroisoquinoline. shahucollegelatur.org.in For this compound, nitration is expected to follow this pattern, primarily affording 6-iodo-5-nitroisoquinoline. Studies on isoquinoline N-oxide have also shown that nitration produces 5-nitro and 8-nitro derivatives, indicating the directing effect is largely independent of the N-oxide functionality. jst.go.jp

Sulfonation : The sulfonation of isoquinoline with oleum (B3057394) leads to isoquinoline-5-sulfonic acid. shahucollegelatur.org.in By extension, this compound would be expected to yield this compound-5-sulfonic acid.

Halogenation : The direct halogenation of isoquinoline can be regioselectively controlled. For instance, bromination in concentrated sulfuric acid using N-bromosuccinimide (NBS) yields 5-bromoisoquinoline. researchgate.net Applying this to this compound would likely require carefully controlled conditions to prevent reactions involving the iodine substituent, but electrophilic bromination or chlorination would be expected at the C5 position.

Nucleophilic Aromatic Substitution Reactions on this compound

Traditional nucleophilic aromatic substitution (SNAr) on the isoquinoline ring system occurs preferentially at the C1 position, which is highly activated by the adjacent nitrogen atom. shahucollegelatur.org.inquora.comquora.com The C6 position, being part of the carbocyclic ring, is not activated for classical SNAr reactions, which typically require strong electron-withdrawing groups ortho or para to the leaving group. pressbooks.pubwikipedia.org

Therefore, the direct displacement of the iodide at C6 by nucleophiles like amines, alcohols, or thiols without a catalyst is generally unfavorable. However, the carbon-iodine bond is susceptible to attack under different conditions, most notably in transition-metal-catalyzed cross-coupling reactions (see section 3.3). There is evidence of cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) on isoquinoline derivatives with primary amines, demonstrating a non-traditional pathway for C-N bond formation. nih.gov

Cross-Coupling Reactions Involving this compound

This compound is an ideal substrate for a wide array of palladium- and copper-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among aryl halides for the crucial oxidative addition step in these catalytic cycles. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C6 position.

Key cross-coupling reactions involving 6-halo-isoquinolines include:

Buchwald-Hartwig Amination : This reaction couples aryl halides with amines to form C-N bonds. It is a powerful tool for synthesizing 6-aminoisoquinoline (B57696) derivatives from this compound and a variety of primary or secondary amines. wikipedia.orgsnnu.edu.cn The reaction is typically catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. snnu.edu.cn

Suzuki-Miyaura Coupling : This involves the reaction of an aryl halide with an organoboron compound (boronic acid or ester) catalyzed by a palladium complex to form a C-C bond. mdpi.com this compound can be coupled with various aryl- or vinyl-boronic acids to produce 6-aryl- or 6-vinyl-isoquinolines. researchgate.netnih.gov

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst. rsc.orgresearchgate.net It is used to synthesize 6-alkynylisoquinoline derivatives, which are valuable intermediates in medicinal chemistry and materials science. researchgate.net

Heck Reaction : This reaction couples aryl halides with alkenes under palladium catalysis. chim.it The intramolecular Heck reaction is a well-established method for synthesizing the isoquinoline core itself, highlighting the utility of this transformation within the isoquinoline chemical space. acs.orgnih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation at C6

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for the formation of C(sp²)-C(sp²) bonds. This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a trifluoroborate salt, in the presence of a base. researchgate.net The catalytic cycle proceeds via oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the 6-arylisoquinoline product and regenerate the catalyst.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to halo-isoquinolines. Studies on the successive substitution of halogens in 4-chloro-6-iodoquinoline (B1313714) have shown that the C-I bond at the C6 position is significantly more reactive than the C-Cl bond at the C4 position, allowing for site-selective arylation. This preferential reactivity underscores the utility of the iodo-substituent in directing C-C bond formation. researchgate.net Nickel-catalyzed variants have also proven effective; for instance, an isoquinoline derivative was coupled with a pyridylboronic acid on a gram scale using a nickel catalyst, achieving a quantitative yield. acs.org

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 °C | High | researchgate.net |

| Pyridylboronic Acid | NiCl₂(PCy₃)₂ (1 mol%) | K₃PO₄ | 2-Me-THF | 100 °C, 12 h | >99% | acs.org |

| 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 °C | 82% | nih.gov |

| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of (6-Iodo)isoquinoline Derivatives. |

Sonogashira Coupling for Alkynylation at C6

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.net The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition to the this compound is followed by transmetalation with a copper-acetylide species and reductive elimination. The copper cycle facilitates the formation of this copper-acetylide intermediate from the terminal alkyne. organic-chemistry.org

The reactivity of the halide is a key determinant of reaction success, with the C-I bond being the most reactive. For instance, in di-substituted substrates like 2-bromo-4-iodo-quinoline, alkynylation occurs selectively at the iodo-substituted position. libretexts.org This principle applies directly to this compound, making it an excellent substrate for introducing alkynyl moieties at the C6 position. Copper-catalyzed tandem reactions, such as a Sonogashira coupling followed by a regioselective cyclization, have been developed to synthesize complex fused heterocyclic systems like researchgate.netresearchgate.netsciengine.comtriazolo[5,1-a]isoquinoline derivatives. rsc.org

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Room Temp. | Good-Excellent | libretexts.orgresearchgate.net |

| Terminal Alkyne | CuSO₄·5H₂O / BIM ligand | K₂CO₃ | DMSO | 120 °C | Moderate-Good | rsc.org |

| Terminal Alkyne | CuI / DABCO | Cs₂CO₃ | DMF | 135-140 °C | Good-Excellent | psu.edu |

| Table 2: Representative Conditions for Sonogashira Coupling of Iodo-heteroarenes. |

Heck Reaction for Olefination at C6

The Mizoroki-Heck reaction enables the olefination of aryl halides, forming a new C-C bond by coupling with an alkene. The reaction mechanism involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the olefinated product and a hydridopalladium species, from which the Pd(0) catalyst is regenerated by the base. mdpi.comacs.org

While specific studies on this compound are not prevalent, research on analogous compounds provides strong evidence of its reactivity. For example, 5-bromo-isoquinoline has been successfully coupled with fluorous alkenes using a Pd(OAc)₂ catalyst, demonstrating the viability of the Heck reaction on the isoquinoline core. mdpi.com Given the greater reactivity of the C-I bond compared to the C-Br bond, this compound is expected to be an even more effective substrate for this transformation. Intramolecular Heck reactions have also been widely used to construct fused polycyclic systems containing the isoquinoline framework. chim.it

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

| Fluorous Alkene | Pd(OAc)₂ (4-5 mol%) | NaOAc | DMA | 135 °C | Good-High | mdpi.com |

| Electron-Rich Olefin | Ni(COD)₂ / Ligand | NaOtBu | PhCF₃ | Room Temp. | Good | acs.org |

| Unactivated Olefin | Pd(II) Catalyst | Base | Various | Various | Moderate | researchgate.net |

| Table 3: Representative Conditions for Heck Reaction on (Halo)isoquinolines. |

Buchwald-Hartwig Amination for C-N Bond Formation at C6

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and primary or secondary amines. snnu.edu.cn The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the 6-aminoisoquinoline product. libretexts.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands being commonly employed. acs.org

The C6 position of the quinoline (B57606) and isoquinoline nucleus is amenable to such C-N bond formation. Research on the related 6-iodoquinoline (B82116) has shown its successful use in palladium-catalyzed aminocarbonylation reactions. nih.gov Furthermore, patents describe the use of Buchwald-Hartwig coupling to overcome the low reactivity of other positions on the isoquinoline ring, highlighting the suitability of the C6 position for this transformation. google.com

| Amine | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

| Primary/Secondary Amine | Pd₂(dba)₃ / Tol-BINAP | NaOtBu | Toluene | 80 °C | Good-High | snnu.edu.cn |

| Primary/Secondary Amine | Pd(OAc)₂ / Ligand | K₂CO₃ | Dioxane | 100-130 °C | Good | google.com |

| Primary/Secondary Amine | Pd(OAc)₂ / XantPhos | Et₃N | DMF | 100 °C (CO) | High | nih.gov |

| Table 4: Representative Conditions for Buchwald-Hartwig Amination of (6-Iodo)isoquinolines. |

Other Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille)

Beyond the most common coupling reactions, this compound is also a potential substrate for other important C-C bond-forming reactions like the Negishi and Stille couplings.

The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The reaction is known for its high functional group tolerance. While specific examples with this compound are scarce, Negishi conditions have been adapted to synthesize ligands from 1-iodoisoquinoline, demonstrating the applicability to the isoquinoline system. researchgate.net

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. researchgate.netwikipedia.org A key advantage is the stability of organostannanes to air and moisture. Aryl iodides are excellent electrophiles in Stille couplings, suggesting that this compound would be a highly suitable substrate, although specific literature examples are not prominent. libretexts.org

| Reaction | Coupling Partner | Catalyst System | Solvent | Conditions | Reference |

| Negishi | Organozinc Halide | Pd(0) or Ni(0) Complex | THF / DMF | Room Temp - Reflux | wikipedia.orgresearchgate.net |

| Stille | Organostannane | Pd(PPh₃)₄ | Toluene / DMF | 65-100 °C | wikipedia.orgu-tokyo.ac.jp |

| Table 5: General Conditions for Negishi and Stille Couplings of Aryl Iodides. |

Reactions with Transient Species and Radical Processes

Pulse radiolysis studies have been instrumental in determining the reactivity of the isoquinoline core with short-lived, highly reactive species generated by ionizing radiation, such as hydrated electrons, hydroxyl radicals, and hydrogen atoms.

Reactivity with Hydrated Electrons, Hydroxyl Radicals, and Hydrogen Atoms

The reactions of isoquinoline with these transient species are extremely rapid, with rate constants approaching the diffusion-controlled limit. researchgate.net

Hydrated Electrons (e⁻ₐq) : The hydrated electron is a powerful reducing agent. It reacts quickly with isoquinoline, likely through addition to the π-electron system to form a transient anion radical. researchgate.net

Hydroxyl Radicals (•OH) : The hydroxyl radical is a potent and non-selective oxidizing agent. Its reaction with isoquinoline proceeds primarily via addition to the carbon atoms of both the benzene and pyridine rings to form OH-adducts. researchgate.netacs.org The reaction rate is pH-dependent; under acidic conditions, the isoquinoline is protonated, which affects the rate of •OH addition. researchgate.net

Hydrogen Atoms (H•) : The hydrogen atom, a reductive species, also reacts rapidly with isoquinoline, presumably by adding to the aromatic system to form H-adducts. researchgate.net

Pulse radiolysis experiments have provided precise rate constants for these reactions with the parent isoquinoline molecule. The presence of an iodine atom at the C6 position would likely influence these rates, but the fundamental reactivity of the heterocyclic core remains the primary driver of these interactions.

| Transient Species | Reaction with Isoquinoline | Rate Constant (k) [mol⁻¹·L·s⁻¹] | Conditions | Reference |

| Hydrated Electron (e⁻ₐq) | e⁻ₐq + Isoquinoline → [Isoquinoline]⁻ | 3.4 x 10⁹ | Neutral | researchgate.net |

| Hydroxyl Radical (•OH) | •OH + Isoquinoline → [Isoquinoline-OH]• | 3.4 x 10⁹ | Neutral | researchgate.netresearchgate.net |

| Hydroxyl Radical (•OH) | •OH + Isoquinoline → [Isoquinoline-OH]• | 6.6 x 10⁹ | Alkaline | researchgate.net |

| Hydroxyl Radical (•OH) | •OH + [Isoquinoline-H]⁺ → [Isoquinoline-H-OH]•⁺ | 3.9 x 10⁹ | Acidic | researchgate.net |

| Hydrogen Atom (H•) | H• + Isoquinoline → [Isoquinoline-H]• | 3.6 x 10⁹ | Neutral | researchgate.net |

| Table 6: Reaction Rate Constants of Transient Species with Isoquinoline. |

Oxidative and Reductive Transformations

The transformation of this compound can be achieved through both oxidative and reductive pathways, leading to a variety of functionalized derivatives.

Oxidative Transformations:

Hypervalent iodine reagents are known for their utility in a wide range of oxidative transformations, including oxidative cyclizations. acs.org While direct oxidative studies on this compound are not extensively detailed in the provided context, the principles of hypervalent iodine chemistry suggest its potential for such reactions. acs.org For instance, the generation of hypervalent iodine species from iodobenzene (B50100) through anodic oxidation can facilitate intramolecular cyclizations of N-allylic amides. acs.org This methodology could potentially be adapted for this compound derivatives.

Oxidatively induced reductive elimination is another powerful concept in organometallic chemistry. princeton.edunih.gov This process involves the oxidation of a metal center, which in turn promotes a reductive elimination step to form new chemical bonds. princeton.edunih.gov For example, ruthenium-catalyzed syntheses of isoquinolines have been shown to proceed through a mechanism involving the oxidation of a Ru(II) intermediate to a Ru(III) species, which then undergoes reductive elimination. nih.gov

Reductive Transformations:

Reductive processes involving isoquinoline derivatives often focus on the hydrogenation of the heterocyclic ring. For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been used as ligands in transition metal catalysts for the asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines. mdpi.com This highlights a common strategy where the isoquinoline core is reduced to a tetrahydroisoquinoline, a key precursor for various alkaloids. mdpi.com

The following table summarizes representative transformations:

| Transformation Type | Reagents/Conditions | Product Type |

| Oxidative Cyclization | Electrochemical oxidation, TsOH·H₂O | Dihydrooxazoles (from N-allylic amides) |

| Oxidatively Induced Reductive Elimination | Ru catalyst, electrochemical oxidation | Substituted isoquinolines |

| Asymmetric Transfer Hydrogenation | Transition metal catalysts with chiral diamine ligands | Tetrahydroisoquinolines |

Radical-Mediated Functionalization at C6

Radical-mediated reactions offer a powerful tool for the direct functionalization of heteroaromatic compounds like isoquinoline. The C6 position of this compound is a potential site for such transformations.

Systematic studies on the radical functionalization of π-deficient heteroarenes have established guidelines for predicting regioselectivity. researchgate.net The electronic nature of substituents on the heterocyclic ring plays a crucial role in directing the incoming radical. For instance, in a related system, the π-donating nature of a urea (B33335) motif was found to increase reactivity at the C4 and C6 positions for electrophilic radicals. researchgate.net

Minisci-type reactions are a classic example of radical functionalization of heteroarenes. nih.gov These reactions typically involve the generation of a carbon-centered radical, which then adds to the protonated heteroaromatic ring. The radical can be generated from various precursors, including carboxylic acids, aldehydes, and 1,4-dihydropyridines, often facilitated by photoredox catalysis. nih.gov The regioselectivity of these additions is influenced by both steric and electronic factors. researchgate.net

A notable application involves the direct, regioselective introduction of alkyl groups into complex, biologically active molecules. researchgate.net Furthermore, radical-mediated strategies have been developed for the functionalization of alkenes with diazo compounds, proceeding through either hydroalkylation or azidoalkylation pathways under mild conditions. organic-chemistry.org While not directly demonstrated on this compound, these methods highlight the potential for radical-mediated C-C bond formation. organic-chemistry.orgresearchgate.net

The following table outlines key aspects of radical-mediated functionalization:

| Reaction Type | Radical Source | Catalyst/Initiator | Key Features |

| Minisci-type Alkylation | 1,4-Dihydropyridines | Sodium persulfate | Introduction of primary, secondary, and tertiary alkyl groups. |

| Photoredox-Catalyzed Alkylation | Carboxylic acids, Aldehydes | Iridium photocatalysts | Mild reaction conditions, broad substrate scope. |

| Difunctionalization of Alkenes | Diazo compounds | Photocatalyst or Iron catalyst | Hydroalkylation or azidoalkylation. organic-chemistry.org |

Addition Reactions and Cycloadditions of this compound

The isoquinoline nucleus is susceptible to addition reactions, particularly with nucleophiles, and can participate in various cycloaddition pathways to construct more complex heterocyclic systems.

Active methylene (B1212753) compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, are potent nucleophiles that can react with the isoquinoline ring system. arcjournals.orgorganic-chemistry.org The reaction of isoquinoline with active methylene compounds like acetone, in the presence of acetic anhydride (B1165640), leads to the formation of N-acetyl-1,2-dihydroisoquinoline derivatives. clockss.org This reaction proceeds via the competitive attack of carbanions generated from the active methylene compound and acetic anhydride on the isoquinoline nucleus. clockss.org

Kinetic studies on the oxidation of active methylene compounds by isoquinolinium bromochromate (IQBC) have shown that these compounds readily enolize, and the enol form is the reactive species. arcjournals.org The reaction of isoquinoline with various active methylene compounds, such as acetylacetone, ethyl acetoacetate, diethyl malonate, and malononitrile, in glacial acetic acid has been reported to yield pyrazole (B372694) derivatives. nih.gov Indium-catalyzed addition of active methylene compounds to alkynes has also been developed, providing α-alkenylated carbonyl compounds. researchgate.net

The table below summarizes the reaction of isoquinoline with different active methylene compounds:

| Active Methylene Compound | Reagent/Solvent | Product Type |

| Acetone | Acetic anhydride | 1-Acetonyl-2-acetyl-1,2-dihydroisoquinoline clockss.org |

| Acetylacetone | Glacial acetic acid | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one (in a multi-component reaction) nih.gov |

| Ethyl acetoacetate | Glacial acetic acid | 3-Methyl-1-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazol-5(4H)-one (in a multi-component reaction) nih.gov |

| Diethyl malonate | Acetic anhydride | Diethyl 2-acetyl-1,2-dihydro-1-isoquinolylmalonate clockss.org |

| Malononitrile | Glacial acetic acid | 2-(3,5-Diamino-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one (in a multi-component reaction) nih.gov |

Isoquinolines are known to participate in cycloaddition reactions, particularly as a component of Huisgen 1,4-dipoles. beilstein-journals.org These dipoles, generated from the reaction of isoquinoline with electron-deficient alkynes, can react with various dipolarophiles. beilstein-journals.org A three-component reaction of isoquinoline, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines affords functionalized isoquinolino[1,2-f] beilstein-journals.orgmdpi.comnaphthyridines. beilstein-journals.org

[3+2] Cycloaddition reactions involving azomethine ylides generated from isoquinoline are a powerful method for constructing pyrrolo[2,1-a]isoquinoline (B1256269) skeletons. bohrium.com For instance, the one-pot, three-component reaction of isatins, 1,2,3,4-tetrahydroisoquinoline (B50084), and a thiazolo[3,2-a]indole derivative yields dispiropyrrolo[2,1-a]isoquinoline-oxindoles with high regio- and stereoselectivity. bohrium.com Similarly, multicomponent 1,3-dipolar cycloadditions of tetrahydroisoquinolinium N-ylides with (E)-3-arylidene-1-phenyl-pyrrolidine-2,5-diones have been developed. rsc.org

Furthermore, isoquinoline derivatives can undergo cycloadditions with benzyne (B1209423). acs.org The reaction of arylideneaminopyrroles with a benzyne precursor leads to pyrrolo[2,3-c]isoquinolines via an aza-Diels-Alder cycloaddition. acs.org

Intramolecular cyclization reactions starting from appropriately substituted 6-iodoisoquinolines are a key strategy for the synthesis of fused polycyclic systems. The iodine atom at the C6 position is particularly well-suited for participating in metal-catalyzed cross-coupling reactions that can initiate such cyclizations.

A prominent example is the intramolecular Heck reaction. beilstein-journals.org Pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines have been synthesized via a sequence involving a [3+2] cycloaddition followed by N-allylation and an intramolecular Heck reaction. beilstein-journals.org The efficiency of the Heck cyclization can be optimized by careful selection of the palladium catalyst, ligand, and additives. beilstein-journals.org

Other methods for constructing fused systems include the Bischler-Napieralski and Pictet-Spengler reactions, which are classic methods for isoquinoline synthesis and can be adapted for building more complex structures. arsdcollege.ac.in More contemporary methods involve transition metal-catalyzed C-H activation and annulation reactions. mdpi.comorganic-chemistry.org For example, rhodium(III)-catalyzed oxidative annulation of N-(2-phenyl)benzimidamide with aryl acetylenes can produce benzimidazo[2,1-a]isoquinolines. mdpi.com Silver-promoted 6-endo-dig cyclization of o-alkynylarylaldimines is another efficient route to isoquinoline derivatives. researchgate.net

The following table provides examples of intramolecular cyclization reactions:

| Reaction Type | Catalyst/Reagents | Fused System Formed |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, K₂CO₃, NaOAc | Pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines beilstein-journals.org |

| Bischler-Napieralski Synthesis | Dehydrating agent (e.g., P₂O₅) | 3,4-Dihydroisoquinolines arsdcollege.ac.in |

| Pictet-Spengler Reaction | Acid catalyst (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinolines arsdcollege.ac.in |

| Rhodium-Catalyzed Annulation | Rh(III) catalyst | Benzimidazo[2,1-a]isoquinolines mdpi.com |

| Silver-Promoted Cyclization | AgNO₃ | Isoquinolines researchgate.net |

Catalytic Applications of this compound as a Precursor or Ligand

While this compound itself is not typically a direct catalyst, it serves as a crucial precursor for the synthesis of ligands used in asymmetric catalysis. The isoquinoline moiety can be incorporated into more complex molecular architectures that chelate to metal centers, thereby influencing the stereochemical outcome of a reaction.

For example, chiral bis-8-aryl-isoquinoline bis-alkylamine ligands have been synthesized and used to create iron catalysts for asymmetric oxidation reactions. acs.org The synthesis of these ligands can start from precursors that could be derived from functionalized isoquinolines. A key step in one reported synthesis is the Larock isoquinoline synthesis, which converts 2-ethynylbenzaldehydes into isoquinolines. acs.org

Similarly, 2-vinylbenzylamine ligands, which are precursors for Hoveyda-Grubbs catalysts used in olefin metathesis, have been synthesized from 1,2,3,4-tetrahydroisoquinoline. beilstein-journals.org Furthermore, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been employed as ligands in transition metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com

The development of chiral ligands is a vibrant area of research, with oxazoline-containing ligands being particularly prominent. nih.gov The phosphinooxazoline (PHOX) ligands, for instance, are widely used in a variety of asymmetric transformations. nih.gov While not directly featuring an isoquinoline core, the synthetic strategies used to create diverse ligand scaffolds could be applied to derivatives of this compound. The unique electronic and steric properties of cyclic alkyl amino carbene (CAAC) ligands also make them attractive for enantioselective catalysis. rsc.org

The table below highlights the role of isoquinoline derivatives in catalysis:

| Ligand/Catalyst Type | Precursor | Application |

| Chiral Iron Catalysts | 8-OTf-3-formyl-isoquinoline acs.org | Asymmetric oxidation reactions acs.org |

| Hoveyda-Grubbs Catalysts | 1,2,3,4-Tetrahydroisoquinoline | Olefin metathesis beilstein-journals.org |

| Chiral Transition Metal Complexes | (R)-CAMPY, (R)-Me-CAMPY (tetrahydroquinoline derivatives) mdpi.com | Asymmetric transfer hydrogenation mdpi.com |

| Chiral CAAC Ligands | α-chiral methallyl aldehydes and chiral amines | Enantioselective conjugate borylations, asymmetric ring-closing metathesis rsc.org |

Role in Homogeneous Catalysis

In the realm of homogeneous catalysis, this compound primarily serves as an electrophilic partner in cross-coupling reactions. The carbon-iodine (C-I) bond is the key reactive site, readily undergoing oxidative addition to low-valent transition metal catalysts, most notably those based on palladium. wikipedia.orgwikipedia.org This reactivity has been harnessed to construct new carbon-carbon and carbon-nitrogen bonds at the 6-position of the isoquinoline core, providing access to a diverse array of substituted derivatives.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgresearchgate.net For this compound, this transformation provides a direct route to 6-alkynylisoquinolines, which are important structural motifs in medicinal chemistry. researchgate.netmdpi.com The reaction proceeds under mild conditions and demonstrates good functional group tolerance. wikipedia.org

Table 1: Representative Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

|---|

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction stands as one of the most robust methods for the formation of C-C bonds, pairing an organohalide with an organoboron compound, such as a boronic acid or its corresponding trifluoroborate salt. wikipedia.orgresearchgate.net Palladium catalysts, often supported by sterically hindered, electron-rich phosphine ligands, are highly effective for this transformation. nih.govacs.org The coupling of this compound with various aryl or heteroaryl boronic acids is an efficient strategy for the synthesis of 6-arylisoquinolines, which are prevalent in pharmacologically active compounds. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

|---|

Buchwald-Hartwig Amination

For the construction of C-N bonds, the Buchwald-Hartwig amination is the preeminent method, enabling the palladium-catalyzed coupling of aryl halides with primary or secondary amines. wikipedia.orgsnnu.edu.cn This reaction has significantly expanded the ability to synthesize arylamines under relatively mild conditions compared to traditional methods. wikipedia.org The application of this methodology to this compound allows for the direct installation of amino groups, providing access to 6-aminoisoquinoline derivatives, which are key intermediates for pharmaceuticals and functional materials. google.comacs.org

Table 3: Representative Buchwald-Hartwig Amination of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

|---|

Role in Heterogeneous Catalysis

In heterogeneous catalysis, where reactions occur on the surface of a solid catalyst, this compound exhibits a dual mode of reactivity. Transformations can occur either at the isoquinoline ring system or via the cleavage of the carbon-iodine bond. The specific outcome is highly dependent on the choice of catalyst and reaction conditions.

Selective Hydrogenation of the Heterocyclic Ring

The isoquinoline ring system can be selectively reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline structure. This transformation is of great interest as the resulting saturated heterocycle is a common core in many natural products and pharmaceuticals. A significant challenge in the hydrogenation of haloquinolines is preventing the simultaneous cleavage of the carbon-halogen bond (hydrogenolysis). acs.org However, studies have shown that supported gold nanoparticles (Au/TiO₂) can catalyze the chemoselective hydrogenation of the heterocyclic ring in substrates like 6-chloroquinoline (B1265530) while leaving the halogen substituent intact. acs.orgfudan.edu.cn This methodology is directly applicable to this compound, allowing for the synthesis of 6-iodo-1,2,3,4-tetrahydroisoquinoline, a valuable intermediate where the iodine atom is preserved for subsequent cross-coupling reactions. acs.org

Table 4: Selective Ring Hydrogenation of this compound

| Reactant | Catalyst | H₂ Pressure | Product |

|---|

Catalytic Hydrogenolysis (Dehalogenation)

Conversely, the C-I bond can be intentionally cleaved under heterogeneous catalytic conditions to produce isoquinoline. This reaction, known as hydrogenolysis or dehalogenation, is readily achieved using common hydrogenation catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The C-I bond is the most labile of the carbon-halogen bonds, making this transformation efficient. This provides a method for removing the iodine atom when it is no longer needed in a synthetic sequence.

Table 5: Catalytic Hydrogenolysis of this compound

| Reactant | Catalyst | H₂ Pressure | Product |

|---|

Transformations on Advanced Heterogeneous Catalysts

Advanced heterogeneous catalysts, such as those derived from metal-organic frameworks (MOFs), offer unique reactivity for the isoquinoline core. For instance, a ruthenium-on-ZIF-8 (Zeolitic Imidazolate Framework-8) catalyst has been developed for the N-formylation of isoquinoline derivatives using carbon dioxide and hydrogen. rsc.org This reaction proceeds via hydrogenation of the heterocycle followed by formylation of the nitrogen atom. While this specific reaction was demonstrated on other substituted isoquinolines, it highlights the potential of the this compound scaffold to undergo complex transformations on the surface of highly structured heterogeneous catalysts. rsc.orgrsc.org

Table 6: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 6-Alkynylisoquinoline |

| 6-Arylisoquinoline |

| 6-Aminoisoquinoline |

| 1,2,3,4-Tetrahydroisoquinoline |

| 6-Iodo-1,2,3,4-tetrahydroisoquinoline |

| Isoquinoline |

| 6-Chloroquinoline |

| Palladium(II) acetate |

| SPhos |

| Tris(dibenzylideneacetone)dipalladium(0) |

| BINAP |

| Sodium tert-butoxide |

| Gold |

| Titanium dioxide |

| Palladium on carbon |

| Ruthenium |

| ZIF-8 |

| Carbon dioxide |

| Tetrakis(triphenylphosphine)palladium(0) |

| Copper(I) iodide |

| Triethylamine |

| Potassium phosphate |

Spectroscopic and Crystallographic Characterization of 6 Iodoisoquinoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. weebly.com

¹H NMR Analysis of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) is instrumental in determining the number of different types of protons and their relative positions within a molecule. hw.ac.uk The chemical shifts (δ) are influenced by the electronic environment of the protons, while coupling constants (J) reveal information about the connectivity of neighboring protons. hw.ac.uk

For instance, in the derivative 1-ethoxy-6-iodo-3-methylisoquinoline, the proton signals are well-resolved. rsc.org The proton at position 5 appears as a doublet at 8.00 ppm with a coupling constant of 1.6 Hz, indicating coupling to a single neighboring proton. rsc.org The proton at position 8 resonates as a doublet at 7.89 ppm with a larger coupling constant of 8.8 Hz, characteristic of ortho coupling. rsc.org The proton at position 7 shows a doublet of doublets at 7.67 ppm, with coupling constants of 8.8 Hz and 1.6 Hz, confirming its position between two other protons. rsc.org

Interactive Data Table 1: ¹H NMR Data for Selected 6-Iodoisoquinoline Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 1-ethoxy-6-iodo-3-methylisoquinoline | H-5 | 8.00 | d | 1.6 | rsc.org |

| H-8 | 7.89 | d | 8.8 | rsc.org | |

| H-7 | 7.67 | dd | J₁=8.8, J₂=1.6 | rsc.org | |

| H-4 | 6.85 | s | rsc.org | ||

| -OCH₂CH₃ | 4.53 | q | 7.2 | rsc.org | |

| -CH₃ | 2.50 | s | rsc.org | ||

| -OCH₂CH₃ | 1.47 | t | 7.2 | rsc.org | |

| B01002 | H-8 (isoquinoline) | 8.57 | d | 8.4 | dovepress.com |

| H-6 (pyridinyl) | 8.28 | dd | J₁=1.2, J₂=5.2 | dovepress.com | |

| ArNHAr' | 8.08 | s | dovepress.com | ||

| H-5 (isoquinoline) | 7.94 | d | 8.4 | dovepress.com | |

| H-4 (pyridinyl) | 7.71 | t | 8.0 | dovepress.com | |

| H-3 (pyridinyl) | 7.65 | d | 8.0 | dovepress.com | |

| H-6 (isoquinoline) | 7.58 | t | 8.0 | dovepress.com |

d = doublet, dd = doublet of doublets, s = singlet, q = quartet, t = triplet

¹³C NMR Analysis and Correlation Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the number of non-equivalent carbons in a molecule. savemyexams.comlibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every unique carbon atom. libretexts.org

In 1-ethoxy-6-iodo-3-methylisoquinoline, the ¹³C NMR spectrum shows distinct signals for all 12 carbon atoms. rsc.org The carbon atoms of the isoquinoline (B145761) core resonate in the aromatic region (δ 97.5-160.0 ppm), with the carbon bearing the iodine atom (C-6) and the carbon at the bridgehead (C-8a) appearing at characteristic chemical shifts. rsc.org The carbons of the ethoxy and methyl substituents appear in the aliphatic region of the spectrum. rsc.org

Interactive Data Table 2: ¹³C NMR Data for 1-ethoxy-6-iodo-3-methylisoquinoline

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C-1 | 160.0 | rsc.org |

| C-3 | 150.2 | rsc.org |

| C-8 | 140.1 | rsc.org |

| C-7 | 134.2 | rsc.org |

| C-5 | 134.0 | rsc.org |

| C-4a | 125.7 | rsc.org |

| C-8a | 116.7 | rsc.org |

| C-6 | 110.7 | rsc.org |

| C-4 | 97.5 | rsc.org |

| -OCH₂CH₃ | 61.9 | rsc.org |

| -CH₃ | 24.3 | rsc.org |

| -OCH₂CH₃ | 14.5 | rsc.org |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of complex molecular structures. weebly.comslideshare.net

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) correlations between adjacent protons. acs.orgresearchgate.net This is crucial for tracing out the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). acs.orgemerypharma.com This allows for the direct assignment of a proton's signal to its attached carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons over two or three bonds (¹H-¹³C). acs.orgemerypharma.com This technique is particularly powerful for connecting different spin systems and for identifying quaternary carbons which have no attached protons. emerypharma.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. nih.govtandfonline.com This allows for the calculation of the elemental formula, which is a critical piece of information for confirming the identity of a newly synthesized compound. For example, the calculated exact mass for the protonated molecular ion [M+H]⁺ of 1-ethoxy-6-iodo-3-methylisoquinoline would be compared to the experimentally determined value to confirm its elemental composition. rsc.org

Fragmentation Patterns in MS for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique "fingerprint" for a particular compound and provides valuable structural information. libretexts.org The fragmentation of isoquinoline alkaloids often involves characteristic cleavages of the heterocyclic ring system. cdnsciencepub.comscielo.brresearchgate.netnih.gov For this compound derivatives, the fragmentation pattern would be expected to show losses of the iodine atom, as well as other substituents, providing further confirmation of the structure. The analysis of these fragmentation patterns can help to differentiate between isomers and confirm the positions of substituents on the isoquinoline core. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. libretexts.org It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mvpsvktcollege.ac.intanta.edu.eg

The IR spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its bonds. libretexts.org For isoquinoline derivatives, characteristic absorption bands reveal the presence of specific functional groups. The high-frequency region of the spectrum, typically from 4000 to 1200 cm⁻¹, is known as the functional group region and is particularly informative. copbela.org

In derivatives of isoquinoline, key vibrational modes can be assigned to specific functional groups. For instance, in a study of indolo[3,2-c]isoquinoline derivatives, the IR spectrum of compound 3a showed distinct absorption bands for N-H, NH₂, and C=O groups at 3278, 3209, and 1679 cm⁻¹, respectively. nih.gov The presence of primary amines is often indicated by two N-H stretching bands, while secondary amines show a single band. copbela.org Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. mvpsvktcollege.ac.in The C-N stretching vibrations for aromatic amines are usually observed as strong bands in the 1335-1250 cm⁻¹ region. copbela.org

The identification of these functional groups is crucial for confirming the structure of newly synthesized compounds. nih.govnih.gov

Table 1: Characteristic IR Frequencies for Functional Groups in Isoquinoline Derivatives

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3100-3500 | utdallas.edu |

| C-H (Aromatic) | Stretching | 3000-3100 | mvpsvktcollege.ac.in |

| C=O (Carbonyl) | Stretching | 1679-1720 | nih.govutdallas.edu |

| C=C (Aromatic) | Stretching | 1600-1700 | mvpsvktcollege.ac.in |

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical IR spectra. researchgate.netosti.gov These computed spectra are then compared with experimental data to validate the proposed molecular structures and to aid in the assignment of vibrational bands. osti.govnih.gov

The process often involves calculating normal mode vibrational frequencies, which result in "stick spectra." These are then convoluted with functions like Gaussian or Drude functions to generate more realistic-looking IR absorption spectra. osti.gov A good correlation between the calculated and experimental peak positions and intensities provides strong evidence for the correctness of the assigned structure. researchgate.netresearchgate.net For instance, studies on naphthoquinones have shown that DFT calculations can accurately model the frequency differences between different derivatives, aiding in the assignment of C=O and C=C stretching vibrations. osti.gov While visual inspection is common, quantitative methods using similarity measures like the Pearson correlation coefficient are being developed for a more objective comparison. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. azooptics.com The resulting spectrum is a plot of absorbance versus wavelength. upi.edu